molecular formula C13H11IN2O2 B1405361 Benzyl (4-iodopyridin-2-yl)carbamate CAS No. 1624261-09-1

Benzyl (4-iodopyridin-2-yl)carbamate

Cat. No.: B1405361
CAS No.: 1624261-09-1
M. Wt: 354.14 g/mol
InChI Key: LVOXKTBSXKATNQ-UHFFFAOYSA-N
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Description

Benzyl (4-iodopyridin-2-yl)carbamate: is a chemical compound with the molecular formula C13H11IN2O2 and a molecular weight of 354.14 g/mol . It is a derivative of pyridine, featuring an iodine atom at the 4-position and a carbamate group at the 2-position of the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl (4-iodopyridin-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl (4-iodopyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the carbamate group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or substituted amines.

    Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of benzyl (4-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Benzyl (4-bromopyridin-2-yl)carbamate
  • Benzyl (4-chloropyridin-2-yl)carbamate
  • Benzyl (4-fluoropyridin-2-yl)carbamate

Uniqueness: Benzyl (4-iodopyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and interactions with molecular targets.

Properties

IUPAC Name

benzyl N-(4-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOXKTBSXKATNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192590
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-09-1
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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